1,2-Dibromo-1,2-diphenylethane

Stereochemistry Thermal Analysis Purification

Researchers requiring stereochemically defined vicinal dibromides face challenges with isomeric impurities that compromise reaction outcomes. 1,2-Dibromo-1,2-diphenylethane (CAS 5789-30-0) addresses this with: • Predominantly meso-isomer (mp 241°C vs 114°C for chiral), enabling purity verification by melting point • Defined debromination kinetics (k = 3.73 × 10⁻⁴ M⁻¹ sec⁻¹) for reproducible mechanistic studies • High-yield precursor for diphenylacetylene synthesis Supplied as white to light yellow-orange powder; suitable for stereoselective synthesis and polymer research.

Molecular Formula C14H12Br2
Molecular Weight 340.05 g/mol
CAS No. 5789-30-0
Cat. No. B1595687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dibromo-1,2-diphenylethane
CAS5789-30-0
Molecular FormulaC14H12Br2
Molecular Weight340.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)Br)Br
InChIInChI=1S/C14H12Br2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H
InChIKeyGKESIQQTGWVOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dibromo-1,2-diphenylethane (CAS 5789-30-0): A Vicinal Dibromide for Stereoselective Synthesis and High-Temperature Applications


1,2-Dibromo-1,2-diphenylethane (CAS 5789-30-0), also known as stilbene dibromide, is a vicinal dibromide with the molecular formula C₁₄H₁₂Br₂ and a molecular weight of 340.05 g/mol [1]. It is typically supplied as a white to light yellow-orange powder with a high melting point range of 235–241 °C [2]. The compound is synthesized primarily via the stereospecific anti-addition of bromine to trans-stilbene, yielding predominantly the meso-isomer, a feature that defines its utility in stereochemical studies and as a precursor to diphenylacetylene [3].

Why 1,2-Dibromo-1,2-diphenylethane Cannot Be Replaced by Generic Vicinal Dibromides or Brominated Flame Retardants


Generic substitution of 1,2-dibromo-1,2-diphenylethane with other vicinal dibromides or common brominated flame retardants (e.g., decabromodiphenyl ether, tetrabromobisphenol-A) is scientifically unsound due to critical differences in stereochemical outcomes, thermal stability, and mechanistic reactivity. The meso-isomer of this compound, which is the predominant product from standard syntheses, exhibits a melting point approximately 127 °C higher than its chiral counterparts [1], a property that directly impacts its suitability for high-temperature processes and its isolation via recrystallization. Furthermore, its debromination kinetics differ significantly from its dl-isomer, leading to divergent product distributions under reductive conditions [2]. These quantifiable distinctions render it a non-interchangeable reagent in stereoselective synthesis, mechanistic studies, and applications requiring precise thermal or stereochemical control.

1,2-Dibromo-1,2-diphenylethane: Quantified Differentiation from Analogues and Isomers


Meso-Isomer Thermal Stability vs. Chiral Isomers

The meso-isomer of 1,2-dibromo-1,2-diphenylethane demonstrates a substantially higher melting point than its (R,R) and (S,S) chiral enantiomers, providing a clear basis for isomer identification and purification. Literature values indicate a melting point of approximately 241 °C for the meso form compared to approximately 114 °C for the chiral isomers [1].

Stereochemistry Thermal Analysis Purification

Stereospecific Synthesis Yield: Meso-Isomer from trans-Stilbene

The bromination of trans-stilbene yields predominantly the meso-isomer of 1,2-dibromo-1,2-diphenylethane with a high yield. In a standard laboratory procedure using pyridinium tribromide in acetic acid, the isolated yield of the meso-isomer was 81.57% [1]. This contrasts sharply with the bromination of cis-stilbene, which produces a racemic mixture of chiral enantiomers and often requires careful control to avoid meso-formation [2].

Organic Synthesis Stereochemistry Reaction Yield

Differential Debromination Kinetics: Meso vs. DL Isomer

The rate of reductive debromination by stannous chloride in dimethylformamide differs measurably between the meso- and dl-isomers of 1,2-dibromo-1,2-diphenylethane. At 59.4 °C, the second-order rate constant (k) for the meso-isomer is 3.73 × 10⁻⁴ M⁻¹ sec⁻¹, compared to 3.36 × 10⁻⁴ M⁻¹ sec⁻¹ for the dl-isomer [1]. Furthermore, the reaction is stereospecific: the meso-isomer yields exclusively trans-stilbene, while the dl-isomer yields approximately 95% trans- and 5% cis-stilbene [1].

Reaction Kinetics Mechanistic Studies Reductive Elimination

Thermal Stability: Decomposition vs. trans-4,4′-Dibromostilbene

The thermal stability of the meso-isomer of 1,2-dibromo-1,2-diphenylethane is distinct from its trans-4,4′-dibromostilbene analogue. The meso-isomer decomposes at its melting point of 241 °C, a behavior attributed to C–Br bond weakening from steric strain. In contrast, trans-4,4′-dibromostilbene exhibits a higher decomposition temperature of 280 °C .

Thermal Stability Flame Retardancy Material Science

Bromine Content and Flame Retardant Efficiency vs. High-Bromine Alternatives

1,2-Dibromo-1,2-diphenylethane contains approximately 47% bromine by weight (calculated from C₁₄H₁₂Br₂; MW 340.05, Br 2 × 79.90 = 159.80). This is significantly lower than common high-bromine flame retardants such as decabromodiphenyl ether (DBDE, ~83% Br) or decabromodiphenyl ethane (DBDPE, ~82% Br) [1]. While lower bromine content may reduce flame retardant efficiency on a weight basis, it can be advantageous in applications requiring a balance between flame retardancy and the preservation of polymer mechanical properties, as high additive loadings (5–20 wt%) of high-bromine compounds can adversely affect polymer matrices [2].

Flame Retardancy Bromine Content Polymer Additives

1,2-Dibromo-1,2-diphenylethane: Evidence-Based Application Scenarios for Research and Industry


Synthesis of Diphenylacetylene via Double Dehydrohalogenation

The high-yield (81.57%) and stereospecific synthesis of the meso-isomer of 1,2-dibromo-1,2-diphenylethane from trans-stilbene [1] makes it an ideal and well-characterized precursor for the laboratory-scale synthesis of diphenylacetylene. The double dehydrohalogenation reaction proceeds cleanly from this specific stereoisomer, a key step in multi-step organic syntheses and the preparation of conjugated polymers and materials [2].

Stereochemical and Mechanistic Studies in Organic Chemistry

The quantifiable differences in debromination kinetics between the meso- and dl-isomers (k = 3.73 × 10⁻⁴ vs. 3.36 × 10⁻⁴ M⁻¹ sec⁻¹) and their distinct stereochemical outcomes (100% trans-stilbene vs. 95% trans-/5% cis-stilbene) [1] establish 1,2-dibromo-1,2-diphenylethane as a valuable model substrate for investigating the mechanisms of reductive elimination, stereoelectronic effects, and the role of stereochemistry in reaction kinetics.

High-Temperature Organic Synthesis and Purification

The high melting point of the meso-isomer (241 °C) compared to its chiral counterparts (114 °C) [1] provides a robust and simple method for verifying stereochemical purity via melting point analysis and enables purification by recrystallization. This property is essential for any synthetic sequence where a single, defined stereoisomer is required for downstream reactions, ensuring reproducibility and product fidelity.

Flame Retardant Additive for Thermally Demanding Polymers

The compound's decomposition temperature of 241 °C, which is 39 °C lower than that of trans-4,4′-dibromostilbene [1], makes it suitable for use as a flame retardant in polymer systems processed below its decomposition threshold. Its lower bromine content (~47% Br) relative to high-bromine alternatives (e.g., DBDE, ~83% Br) [2] may offer a favorable balance between flame retardancy and the preservation of polymer mechanical properties, particularly in applications where high additive loadings are undesirable [3].

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